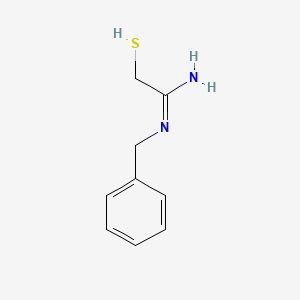

N-Benzyl-2-mercaptoethanimidamide

Description

Properties

CAS No. |

90379-17-2 |

|---|---|

Molecular Formula |

C9H12N2S |

Molecular Weight |

180.27 g/mol |

IUPAC Name |

N'-benzyl-2-sulfanylethanimidamide |

InChI |

InChI=1S/C9H12N2S/c10-9(7-12)11-6-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H2,10,11) |

InChI Key |

UCBPAOJYCUKKPN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN=C(CS)N |

Origin of Product |

United States |

Preparation Methods

Specific Synthetic Protocols

While direct literature on this compound synthesis is limited, related compounds and analogues provide insight into effective preparation strategies:

Use of Benzylamine and Thiol-Containing Precursors: Benzylamine can be reacted with thiol-substituted acetamidine derivatives to yield the target compound. For example, benzylamine reacts with 2-mercaptoacetamidine or its derivatives under mild conditions to form this compound.

Catalytic and Reflux Conditions: Refluxing benzylamine with thiol-containing intermediates in solvents such as ethanol or benzene under nitrogen atmosphere facilitates the formation of the desired product. Catalysts or bases may be used to enhance reaction rates and yields.

Purification: The crude product is typically purified by recrystallization from solvents like toluene or by column chromatography using ethyl acetate/hexane mixtures to achieve high purity (above 99%).

Related Synthetic Methods from Patents and Analogous Compounds

A patent describing the synthesis of N-benzyl acrylamide derivatives involves reacting N-benzyl amine with methyl acrylate in the presence of catalysts such as calcium metal and polymerization inhibitors like phenothiazine. Although this is for acrylamide derivatives, the methodology highlights the importance of controlled reflux, catalyst use, and purification steps that can be adapted for mercaptoethanimidamide synthesis.

The molar ratio of reactants, reaction temperature (around 110 °C), and reaction time (approximately 4 hours reflux) are critical parameters for high yield and purity.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions/Values | Notes |

|---|---|---|

| Starting materials | Benzylamine, thiol-substituted acetamidine | Purity affects final product quality |

| Solvent | Ethanol, benzene, toluene | Dry solvents preferred |

| Catalyst | Calcium metal (0.5% w/w), bases | Enhances reaction efficiency |

| Polymerization inhibitor | Phenothiazine (0.5% w/w) | Prevents side reactions |

| Temperature | 60–110 °C | Reflux conditions |

| Reaction time | 4 hours | Monitored by TLC or other analytical methods |

| Purification method | Recrystallization, column chromatography | Solvent system: ethyl acetate/hexane |

| Yield | Up to 92% (analogous compounds) | Dependent on reaction optimization |

| Product purity | >99.8% (mass fraction) | Confirmed by melting point and spectroscopy |

Analytical and Research Findings on Preparation

Reaction Monitoring: Thin-layer chromatography (TLC) is commonly used to monitor reaction progress, with completion typically within a few hours under reflux.

Stereochemistry: For related N-benzyl amidine derivatives, stereochemical purity can influence biological activity, suggesting that control over isomer formation during synthesis is important.

Biological Activity Correlation: The presence of the mercapto group in this compound is crucial for its biological properties, such as anticonvulsant activity, which underscores the importance of maintaining the thiol functionality intact during synthesis.

Molecular Modeling and Docking Studies: Computational studies support the structural integrity of synthesized compounds and help predict binding affinities, guiding synthetic modifications for improved activity.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-mercaptoethanimidamide undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to yield thiols or amines.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as halides or amines are used under basic or acidic conditions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Thiols, amines.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-Benzyl-2-mercaptoethanimidamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its therapeutic potential in treating diseases involving oxidative stress or inflammation.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-Benzyl-2-mercaptoethanimidamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between N-Benzyl-2-mercaptoethanimidamide and related benzamide derivatives:

Key Observations :

- Amidine vs. Amide : The amidine group in this compound distinguishes it from conventional amides (e.g., N-Ethyl-2-methylbenzamide), enhancing its basicity and ability to participate in proton transfer reactions .

- Mercapto Group: Unlike N-(2-aminoethoxy)benzamide (ether-linked amino group) or N-(2-aminoethyl)benzamide (terminal amine), the mercapto group in the target compound enables disulfide bond formation and metal chelation, akin to N-(2-hydroxyethyl)-4-[(2-mercaptoacetyl)amino]benzamide .

Q & A

Q. How can researchers optimize the synthesis of N-Benzyl-2-mercaptoethanimidamide under varying reaction conditions?

Methodological Answer: To optimize synthesis, systematically vary parameters such as temperature, solvent polarity, and catalyst loading. For example, hydrogenation reactions using Pd/C (as in Scheme 2 of ) under controlled atmospheres (e.g., H₂ gas) can improve yield. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Use inert conditions (argon/nitrogen) if intermediates are moisture-sensitive, as seen in deuterated analogs requiring anhydrous handling . Record yield variations under different conditions (e.g., room temperature vs. reflux) to identify optimal parameters.

Q. What purification techniques are recommended for isolating this compound with high purity?

Methodological Answer: Employ recrystallization using solvents like ethanol or dichloromethane/hexane mixtures, guided by solubility data from structurally similar compounds (e.g., N-Benzylbenzamide, mp 104–107°C ). Column chromatography with silica gel (gradient elution: 5–20% ethyl acetate in hexane) can separate byproducts. Validate purity via melting point analysis (deviations >2°C indicate impurities) and HPLC (≥95% purity threshold) .

Q. How should researchers characterize the structure of this compound spectroscopically?

Methodological Answer: Use a combination of:

- ¹H/¹³C NMR : Assign peaks based on benzyl (δ 7.2–7.4 ppm for aromatic protons) and thiol (-SH, δ 1.5–2.5 ppm) groups. Compare with deuterated analogs (e.g., 2-(N-Benzyl-N-methyl)aminoethanol-d₄ ).

- FT-IR : Confirm thiol (2500–2600 cm⁻¹ S-H stretch) and imine (1640–1690 cm⁻¹ C=N) functional groups.

- Mass Spectrometry (HRMS) : Match molecular ion peaks to theoretical m/z values (e.g., [M+H]⁺). Cross-reference with databases like NIST Chemistry WebBook for validation .

Advanced Research Questions

Q. How can mechanistic pathways for this compound decomposition under acidic conditions be elucidated?

Methodological Answer: Conduct kinetic studies using varying pH buffers (1–7) and monitor degradation via LC-MS. Identify intermediates (e.g., benzyl mercaptan or imine hydrolysis products) and propose pathways. Compare to analogous compounds like 2-mercapto-benzothiazole derivatives, which decompose into dithiols or cyclohexylamine adducts under heat . Use DFT calculations to model transition states and validate with experimental data.

Q. What strategies resolve contradictory data in stability studies of this compound across research groups?

Methodological Answer: Apply criteria from qualitative research contradiction analysis :

- Replicate experiments under standardized conditions (e.g., humidity-controlled environments).

- Compare analytical methods (e.g., HPLC vs. GC-MS for purity assessments).

- Use orthogonal techniques (e.g., NMR and X-ray crystallography) to confirm structural integrity. Publish raw datasets and statistical analyses (e.g., ANOVA) to identify outlier sources (e.g., trace metal contamination).

Q. How can researchers assess the compound’s stability in long-term storage for pharmacological assays?

Methodological Answer: Store samples in amber vials under argon at –20°C to prevent oxidation/thiol-disulfide exchange. Conduct accelerated stability studies (40°C/75% RH for 1–3 months) and analyze degradation products via LC-MS. Reference safety protocols for benzyl-derived amines, which emphasize moisture-free storage . For deuterated analogs, ensure isotopic integrity by avoiding proton-exchange solvents .

Safety and Handling

Q. What first-aid measures are critical for accidental exposure to this compound?

Methodological Answer: Follow benzylamine-derivative safety protocols :

- Inhalation : Move to fresh air; administer oxygen if breathing is labored.

- Skin contact : Wash with soap/water for 15 minutes; remove contaminated clothing.

- Eye exposure : Rinse with saline for 20 minutes; consult an ophthalmologist.

- Ingestion : Do not induce vomiting; administer activated charcoal (1 g/kg body weight). Maintain safety data sheets (SDS) in compliance with OSHA standards.

Data Analysis and Reporting

Q. How should researchers document synthetic yields and reproducibility for peer review?

Methodological Answer: Report yields as mean ± standard deviation (≥3 independent trials). Include detailed reaction conditions (solvent volume, catalyst batch, temperature gradients). Use reference standards (e.g., USP32-grade reagents ) to minimize variability. For non-reproducible results, disclose potential confounding factors (e.g., humidity, reagent shelf life) in supplementary materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.